(S)-1-Formylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Formylpyrrolidine-2-carboxamide is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Formylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine or ammonia source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Formylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Formylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-Formylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and carboxamide groups play a crucial role in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Formylpyrrolidine-2-carboxamide: The enantiomer of (S)-1-Formylpyrrolidine-2-carboxamide with a different three-dimensional arrangement.
N-Formylpyrrolidine: A related compound with a formyl group attached to the nitrogen atom of the pyrrolidine ring.
Pyrrolidine-2-carboxamide: A compound with a carboxamide group at the second position of the pyrrolidine ring but lacking the formyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both formyl and carboxamide functional groups
Eigenschaften
Molekularformel |
C6H10N2O2 |
---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(2S)-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)5-2-1-3-8(5)4-9/h4-5H,1-3H2,(H2,7,10)/t5-/m0/s1 |
InChI-Schlüssel |
NOVXRSOHVNAMMK-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C=O)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.